1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 516455-58-6
VCID: VC6037428
InChI: InChI=1S/C16H12N4O/c21-15-10-14(11-6-2-1-3-7-11)19-20(15)16-17-12-8-4-5-9-13(12)18-16/h1-10,19H,(H,17,18)
SMILES: C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3
Molecular Formula: C16H12N4O
Molecular Weight: 276.299

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

CAS No.: 516455-58-6

Cat. No.: VC6037428

Molecular Formula: C16H12N4O

Molecular Weight: 276.299

* For research use only. Not for human or veterinary use.

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol - 516455-58-6

Specification

CAS No. 516455-58-6
Molecular Formula C16H12N4O
Molecular Weight 276.299
IUPAC Name 2-(1H-benzimidazol-2-yl)-5-phenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C16H12N4O/c21-15-10-14(11-6-2-1-3-7-11)19-20(15)16-17-12-8-4-5-9-13(12)18-16/h1-10,19H,(H,17,18)
Standard InChI Key GNAKOHZOCQHVOC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol features a pyrazole ring substituted at the 1-position with a benzimidazole group and at the 3-position with a phenyl group. The hydroxyl group at the 5-position introduces polarity, influencing solubility and hydrogen-bonding capabilities . The benzimidazole moiety, a bicyclic system with two fused rings, contributes aromaticity and planar geometry, which are critical for π-π stacking interactions in supramolecular assemblies .

Table 1: Comparative Molecular Data for Benzimidazole-Pyrazole Hybrids

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-(1H-Benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-olC13H14N4O242.28Propyl (C3H7)
1-(1H-Benzimidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-olC17H14N4O290.32 Methyl (CH3), Phenyl (C6H5)
Theoretical target compoundC17H13N4O289.31Phenyl (C6H5)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from related compounds provide benchmarks for structural validation. For example, 1H-NMR spectra of benzimidazole-pyrazole hybrids typically exhibit:

  • Aromatic proton signals between δ 6.92–7.64 ppm, corresponding to benzimidazole and phenyl groups .

  • Pyrazole ring protons as doublets with coupling constants (3J) near 2 Hz .

  • Hydroxyl protons appearing as broad singlets around δ 9–10 ppm, depending on solvent and hydrogen bonding .

High-resolution mass spectrometry (HRMS) of the methyl-phenyl analog (C17H14N4O) shows an exact mass of 290.32 g/mol, consistent with theoretical calculations .

Synthesis and Optimization Strategies

Condensation and Cyclization Reactions

The synthesis of benzimidazole-pyrazole hybrids generally involves cyclocondensation of enaminones with phenylhydrazines. For instance, 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes are synthesized via acid-catalyzed reactions between enaminones and phenylhydrazines in ethanol under reflux . Similarly, 1-(1H-benzimidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol is obtained through multi-step reactions starting from o-phenylenediamine and substituted pyrazole precursors .

Catalytic and Solvent Systems

  • Catalysts: 4-Toluenesulfonic acid (PTSA) is commonly used to accelerate cyclization .

  • Solvents: Ethanol and dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates .

  • Reaction Time and Temperature: Optimal yields are achieved at reflux temperatures (70–80°C) over 6–12 hours .

Table 2: Representative Synthetic Conditions for Analogous Compounds

Starting MaterialsCatalystSolventTemperatureYield (%)Reference
Enaminone + PhenylhydrazinePTSAEthanolReflux65–78
o-Phenylenediamine + PyrazoleNoneDMF80°C72

Purification and Analytical Validation

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol yields high-purity products (>99% by HPLC) . Analytical validation includes:

  • 1H-NMR: Confirmation of proton environments and integration ratios.

  • LCMS: Verification of molecular ion peaks and fragmentation patterns .

  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages within 0.4% of theoretical values .

Physicochemical and Supramolecular Properties

Solubility and Stability

Benzimidazole-pyrazole hybrids exhibit limited aqueous solubility due to aromatic stacking but show improved solubility in polar aprotic solvents like DMSO and DMF . Stability studies indicate that the compounds remain intact for up to three years at -20°C in powdered form, with no detectable degradation by HPLC .

Crystal Packing and Hydrogen Bonding

X-ray crystallography of related structures reveals layered arrangements stabilized by:

  • Intermolecular O–H···N hydrogen bonds between the pyrazole hydroxyl and benzimidazole nitrogen .

  • C–H···π interactions involving phenyl groups and adjacent aromatic rings .
    These interactions enhance thermal stability and influence melting points, which typically range from 180–220°C .

Research Gaps and Future Directions

Despite promising data on analogs, specific studies on 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol are lacking. Critical areas for future research include:

  • Synthetic Optimization: Developing one-pot methodologies to reduce reaction steps .

  • Solubility Enhancement: Formulating prodrugs or salt forms to improve bioavailability .

  • In Vivo Toxicology: Assessing acute and chronic toxicity in animal models .

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